molecular formula C23H25N3O B5682822 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine

Cat. No. B5682822
M. Wt: 359.5 g/mol
InChI Key: XWQKYIHXNDROCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that contains an oxadiazole ring, which makes it an interesting target for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. This compound has been shown to bind to the voltage-gated sodium channels and enhance their activity, which could lead to the increased release of neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine have been studied in vitro and in vivo. In vitro studies have shown that this compound can enhance the activity of voltage-gated sodium channels and increase the release of neurotransmitters such as glutamate and GABA. In vivo studies have shown that this compound can modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine in lab experiments include its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. This compound is relatively easy to synthesize and can be modified to improve its potency and selectivity. The limitations of using this compound in lab experiments include its limited availability and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine. These include:
1. Further investigation of the mechanism of action of this compound to better understand its potential applications in drug discovery and development.
2. Synthesis of analogs of this compound to improve its potency and selectivity.
3. Investigation of the potential applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
4. Study of the pharmacokinetics and pharmacodynamics of this compound to better understand its safety and efficacy.

Synthesis Methods

The synthesis of 1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine involves the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with 3,3-diphenylpiperidin-4-amine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.

Scientific Research Applications

1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3-diphenylpiperidine has been studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. In neuroscience, this compound has been investigated for its ability to modulate the activity of certain ion channels and receptors in the brain, which could lead to the development of new drugs for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-cyclopropyl-5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-3-8-19(9-4-1)23(20-10-5-2-6-11-20)14-7-15-26(17-23)16-21-24-25-22(27-21)18-12-13-18/h1-6,8-11,18H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQKYIHXNDROCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=C(O2)C3CC3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methyl]-3,3-diphenylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.